N-Ethyl[1,1'-biphenyl]-2-amine

Catalog No.
S14178690
CAS No.
77989-56-1
M.F
C14H15N
M. Wt
197.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl[1,1'-biphenyl]-2-amine

CAS Number

77989-56-1

Product Name

N-Ethyl[1,1'-biphenyl]-2-amine

IUPAC Name

N-ethyl-2-phenylaniline

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C14H15N/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3

InChI Key

AHBZBCVYZHDDPK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC=C1C2=CC=CC=C2

N-Ethyl[1,1'-biphenyl]-2-amine is an organic compound characterized by its biphenyl structure, where an ethyl group is attached to the nitrogen atom of the amine functional group. The chemical formula for N-Ethyl[1,1'-biphenyl]-2-amine is C_{15}H_{17}N, indicating it contains 15 carbon atoms, 17 hydrogen atoms, and one nitrogen atom. This compound belongs to a class of chemicals known as biphenylamines, which are recognized for their diverse applications in organic synthesis and materials science.

Typical of amines and biphenyl derivatives. These include:

  • N-Alkylation: The compound can undergo N-alkylation reactions where the nitrogen atom can react with alkyl halides to form more complex amines.
  • Amination Reactions: It can participate in coupling reactions with electrophiles, potentially leading to the formation of substituted biphenyls or other aromatic compounds.
  • Photoredox Reactions: Recent studies have shown that derivatives of biphenylamines can be involved in photoredox processes, facilitating the synthesis of more complex structures through radical mechanisms .

The synthesis of N-Ethyl[1,1'-biphenyl]-2-amine can be approached through various methods:

  • Direct Alkylation: Starting from [1,1'-biphenyl]-2-amine, an ethyl group can be introduced via alkylation with ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.
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    # Reaction Scheme[1,1'-biphenyl]-2-amine + Ethyl Halide → N-Ethyl[1,1'-biphenyl]-2-amine
  • Reduction of N-Nitro Compounds: If starting from a nitro derivative of biphenylaniline, reduction using catalytic hydrogenation could yield the desired amine.

N-Ethyl[1,1'-biphenyl]-2-amine has potential applications in several fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its derivatives may be used in developing polymers or other materials due to their structural properties.
  • Pharmaceuticals: Investigations into its biological activity suggest possible roles in drug development.

Interaction studies involving N-Ethyl[1,1'-biphenyl]-2-amine focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its potential as a ligand in coordination chemistry and its behavior in catalysis. Additionally, understanding its interactions with biological targets could provide insights into its pharmacological potential.

N-Ethyl[1,1'-biphenyl]-2-amine shares structural similarities with several other compounds. Here are some notable ones:

Compound NameStructure TypeUnique Features
N-Methyl[1,1'-biphenyl]-2-amineBiphenylamineMethyl group instead of ethyl; potential different reactivity.
3',4',5'-Trifluoro[1,1'-biphenyl]-2-amineHalogenated BiphenylamineFluorine substituents increase electronegativity; may enhance biological activity.
N-Benzyl[1,1'-biphenyl]-2-amineBenzyl-substituted BiphenylamineBenzene ring increases steric hindrance; alters reactivity patterns.

These compounds highlight the versatility and unique properties of N-Ethyl[1,1'-biphenyl]-2-amine within its chemical class. Each variation introduces distinct characteristics that can influence reactivity and application potential.

Reductive Amination Strategies

Reductive amination represents one of the most fundamental and widely employed classical methodologies for synthesizing N-Ethyl[1,1'-biphenyl]-2-amine and related 2-aminobiphenyl derivatives [1]. This approach involves the condensation of a carbonyl compound with an amine followed by reduction of the resulting imine intermediate to form the desired amine product [1]. The process occurs through a two-step in situ reaction mechanism where an iminium intermediate is initially formed when the carbonyl compound condenses with ammonia or a primary or secondary amine, which is subsequently reduced by a reducing agent present in the reaction mixture [1].

Several reducing agents have been utilized to carry out reductive amination reactions for biphenyl amine synthesis, including pyridine-borane, sodium cyanoborohydride, sodium triacetoxy borohydride, zinc borohydride-zinc chloride, and hydrogen in the presence of transition metal catalysts [1]. Each of these reagents has proven successful for a range of substrates but possesses specific limitations that affect their applicability to N-Ethyl[1,1'-biphenyl]-2-amine synthesis [1]. Sodium cyanoborohydride produces toxic byproducts after aqueous workup, while hydrogenation reduces other functional groups including nitro, cyano, or carbon-carbon multiple bonds [1]. Zinc borohydride-zinc chloride and sodium triacetoxy borohydride demonstrate ineffectiveness with hindered alkyl or aryl ketones, and pyridine-borane requires acidic conditions and harsh workup procedures [1].

Research has demonstrated that benzylamine-borane serves as an effective reducing agent for reductive amination reactions involving biphenyl derivatives [1]. This air stable complex can be stored at room temperature without observable loss in reactivity for up to one week and may be used in either protic or aprotic solvents [1]. The compound efficiently reduces aldehydes and ketones with a half-life of 3 hours for reduction of 0.2 M benzylacetone in tetrahydrofuran, and in the presence of one equivalent of benzylamine and activated 4 angstrom molecular sieves, it promotes smooth reductive amination to give secondary amines in good yields [1].

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution has emerged as an extremely useful tool for the functionalization of aryl compounds in the synthesis of N-Ethyl[1,1'-biphenyl]-2-amine derivatives [2]. This methodology, which has been utilized since the early 1950s and remains common in organic synthesis practice, involves the displacement of a leaving group on the aromatic ring by a nucleophile such as an amine [2]. The reaction typically occurs with aryl halides where the halide serves as the leaving group [2].

Three mechanisms have practical relevance to organic synthesis in nucleophilic aromatic substitution: the addition-elimination mechanism, the benzyne mechanism, and the aromatic nucleophilic substitution of diazonium salts [2]. The addition-elimination mechanism represents the most common reaction pathway, occurring in the case of most substituted aryl halides [2]. The electron withdrawing effect of substituents facilitates the addition of the nucleophile on the ring by stabilizing the negatively charged intermediates before the elimination of the leaving group [2].

The reaction setup for nucleophilic aromatic substitution is relatively straightforward and is usually carried out in polar organic solvents, both protic and aprotic, such as dimethyl sulfoxide, ethanol, dimethylformamide, and N-methyl-2-pyrrolidone [2]. The reaction is supported by the use of an auxiliary base, with tertiary amines and carbonates being the most common choices, and rarely requires significant excesses of nucleophile [2]. A general procedure involves weighing equimolar amounts of aryl halide and amine, adding 1.5-2 equivalents of potassium carbonate in ethanol, and heating to reflux for 8-24 hours [2].

Modern Catalytic and Green Chemistry Techniques

Transition Metal-Catalyzed Amination Reactions

Transition metal-catalyzed carbon-nitrogen bond formation has revolutionized the synthesis of N-Ethyl[1,1'-biphenyl]-2-amine and related compounds [3] [4]. These catalytic transformations offer an efficient synthetic approach to construct nitrogen-functionalized molecules from readily available hydrocarbons [3]. Late transition metal-based catalysts have been repeatedly proven to be powerful tools for the direct conversion of inexpensive hydrocarbons to synthetically versatile amino-containing compounds [3].

The Buchwald-Hartwig amination reaction represents a significant advancement in transition metal-catalyzed amination, facilitating the formation of carbon-nitrogen bonds and specifically creating aryl amines [5]. This reaction involves the coupling of an aryl halide, an amine, and a palladium catalyst, following the general principles of cross-coupling reactions [5]. The aryl halide serves as the carbon halide component, while the coupling agent is represented by an amine that must have at least one hydrogen atom on the nitrogen, typically a primary or secondary amine [5]. The leaving group of the carbon halide can be chlorine, bromine, iodine, or a triflate, all of which function as excellent leaving groups [5].

Palladium-catalyzed carbon-nitrogen cross-coupling reactions have demonstrated remarkable versatility in the synthesis of drug-like molecules [6]. The development of biaryl phosphine ligands for palladium-catalyzed amination has allowed for a broader scope of reactions using aryl halides and sulfonates [6]. These bulky ligands prevent the formation of dimer complexes in the palladium catalytic cycle, allowing for more efficient reactions [6]. Precatalysts developed using these ligands are air- and moisture-stable and are easily activated in basic solution, making them attractive candidates for catalysis [6].

Nickel-catalyzed amination reactions have also shown significant promise for the synthesis of aminobiphenyl derivatives [7]. Research has demonstrated that a variety of primary aliphatic amines undergo amination processes with aryl chlorides in good to excellent isolated yields ranging from 75-96% [7]. The reaction of aryl chlorides with primary amines containing different alkyl groups, including those with secondary alkyl groups, proceeds with good yields, although primary amines containing tertiary alkyl groups give only trace amounts of desired products [7].

Organocatalytic and Biocatalytic Synthesis

Biocatalytic approaches have emerged as powerful tools for the synthesis of aminobiphenyl compounds, offering environmentally friendly alternatives to traditional synthetic methods [8] [9]. Biocatalytic cascades that combine ene-reductases with imine reductases or reductive aminases enable the conversion of α,β-unsaturated ketones into primary, secondary, and tertiary amines containing two stereogenic centers in very high chemical purity [8]. These cascades can achieve diastereomeric ratios and enantiomeric ratios of up to greater than 99.8:0.2 [8].

The development of amine dehydrogenases represents a significant advancement in biocatalytic amine synthesis [10]. These enzymes catalyze the asymmetric reductive amination of prochiral ketones with ammonia using nicotinamide adenine dinucleotide phosphate-dependent systems [10]. Phenylalanine dehydrogenase has been used as a starting point for engineering highly active and highly selective amine dehydrogenases for both aliphatic and benzylic ketones in combination with glucose dehydrogenase for cofactor regeneration [10].

Biocatalytic concepts for synthesizing amine bulk chemicals have shown particular promise for linear and cyclic aliphatic primary amines [9]. These transformations are combined with in situ cofactor recycling methodologies, avoiding the need for addition of external stoichiometric amounts of organic co-substrates [9]. The methods comprise the application of natural photosynthesis with algae when using carbonyl compounds as substrates, as well as the utilization of alcohols as substrates in combination with self-sufficient biocatalytic systems [9].

Solvent-Free and Environmentally Benign Protocols

Green chemistry approaches have gained significant attention in the synthesis of N-Ethyl[1,1'-biphenyl]-2-amine derivatives, with solvent-free methodologies representing a particularly promising direction [11] [12]. One-pot solvent-free reductive amination protocols have been developed using solid ammonium carbamate salts derived from carbon dioxide and amines [11]. This approach transforms liquid amines into corresponding neutral solid forms by reaction with carbon dioxide, enabling reductive amination with various aldehydes under solvent-free conditions to provide secondary amines in high yields [11].

Mechanosynthetic methods have demonstrated exceptional efficiency in producing aminobiphenyl palladacycle derivatives [12]. These approaches achieve quantitative conversion in less than 3 hours compared to traditional solution methods that require extended reaction times and provide lower yields [12]. The acetate derivative solution synthesis typically gives 85% yield, while the chloride derivative requires an entire week of reaction time to reach 75% yield [12]. In contrast, mechanosynthetic methods produce aminobiphenyl palladacycles in quantitative conversion in less than 3 hours while avoiding significant environmental harm [12].

Green synthesis protocols utilizing simple palladium salts without requiring ligand participation have been developed for aminobiphenyl derivatives [13]. These methods can be carried out in air without the protection of inert gas and are completed in one step in water or aqueous phase systems [13]. The preparation features simple post-treatment where products can be separated from the reaction system by simple organic solvent extraction, yielding high amounts of the desired aminobiphenyl products [13].

Mechanistic Investigations of Synthesis

Kinetic and Thermodynamic Analyses

Comprehensive kinetic and thermodynamic investigations have provided crucial insights into the synthesis of N-Ethyl[1,1'-biphenyl]-2-amine and related compounds [14] [15]. Mechanistic studies of nickel-catalyzed reductive cross-coupling reactions have revealed that changing the identity of Lewis acids can be used to tune the rate of N-hydroxyphthalimide ester reduction [14]. Spectroscopic studies demonstrate that silyl halide additives function as Lewis acids to lower the reduction potential of N-hydroxyphthalimide esters, enabling reduction by tetrakis(dimethylamino)ethylene [14].

Computational investigations of reductive amination reactions have explored the microkinetics and thermodynamics of individual reaction steps by examining various system parameters [15]. Explicit water coordination to aldehydes leads to a stepwise rather than concerted nucleophilic addition with lower activation barriers by 6-10 kilocalories per mole [15]. At low pH conditions, the pathway changes through direct protonation of the amine substrate, which does not strongly affect the kinetics but significantly influences the thermodynamic equilibria [15].

The presence of acids as co-catalysts leads to the formation of iminium intermediates, driving the reaction forward and rendering this pathway thermodynamically preferred [15]. Altering reaction parameters influences not only reaction kinetics but also the thermodynamic profile of the pathways in all cases [15]. Understanding these reaction dynamics is essential for developing microkinetic models that enable control and engineering of processes to rationally design routes to tailor-made products [15].

Computational Modelling of Reaction Pathways

Density functional theory calculations have provided detailed insights into the mechanisms and kinetics of aminobiphenyl synthesis reactions [16] [17]. Quantum chemical investigations of radical-initiated atmospheric oxidation processes have elucidated reaction pathways and energy profiles for biphenyl derivatives [16]. These studies utilize advanced computational methods to determine reaction mechanisms, activation energies, and product distributions under various conditions [16].

Computational studies of gas-phase synthesis reactions have revealed unconventional low-temperature phenylethynyl addition-cyclization-aromatization mechanisms for biphenyl preparation [17]. These investigations provide compelling evidence for formation via bimolecular gas-phase reactions of phenylethynyl radicals with various substrates [17]. The dynamics involve de-facto barrierless phenylethynyl radical additions via submerged barriers followed by facile cyclization and hydrogen shift prior to hydrogen atom emission and aromatization [17].

Machine learning-assisted strategies have emerged as powerful tools for predicting reaction performance in multidimensional chemistry space [18]. Extreme Gradient Boosting models have been introduced to intelligently predict reaction yields in Buchwald-Hartwig amination reactions catalyzed by palladium [18]. These approaches utilize importance and relevance-based integrated feature screening methods to effectively filter high-dimensional feature descriptor data [18]. The models provide intelligent assistance for optimal design of coupling reaction systems and evaluation of reaction conditions [18].

Comparative Evaluation of Synthetic Yields and Scalability

Synthetic MethodYield Range (%)Typical ConditionsScalabilityEnvironmental Impact
Suzuki-Miyaura Cross-Coupling65-98Pd(PPh3)2Cl2, K2CO3, DME/H2O, 80°CHighMedium
Reductive Amination with NaBH470-95NaBH4, MeOH/EtOH, rt-refluxHighMedium
Buchwald-Hartwig Amination80-96Pd catalyst, base, toluene, 50-80°CHighMedium
Nucleophilic Aromatic Substitution50-85Base, polar solvent, elevated tempMediumHigh
Transition Metal-Catalyzed C-H Amination60-92Late transition metal, ligand, baseMediumMedium
Palladium-Catalyzed Green Synthesis81-99Simple Pd salt, water/organic, airHighLow
Mechanosynthetic Method75-100Ball milling, quantitative, <3hMediumVery Low
Biocatalytic Reductive Amination80-99Enzyme, NADPH cofactor, mild conditionsLow-MediumVery Low

The comparative analysis of synthetic methods reveals significant variations in yields, scalability, and environmental impact [19] [20] [7]. Classical reductive amination methods using stannous chloride reduction have achieved yields of 94-100% on multi-gram scales, demonstrating excellent scalability for industrial applications [21]. Suzuki-Miyaura cross-coupling reactions typically provide yields ranging from 65-98%, with specific examples showing 81% yield for 4'-chloro-[1,1'-biphenyl]-2-amine synthesis and 83% yield for 4'-fluoro derivatives [22].

Modern catalytic approaches have demonstrated improved efficiency and selectivity [6] [7]. Buchwald-Hartwig amination reactions consistently achieve yields of 80-96% with excellent functional group tolerance [6]. Nickel-catalyzed amination of aryl chlorides with primary amines has shown isolated yields of 75-96%, with the reaction scope encompassing various alkyl, aryl, heteroaryl, allyl, and cyano-substituted amines [7].

Green chemistry protocols have achieved remarkable success in terms of both yield and environmental sustainability [12] [13]. Mechanosynthetic methods produce aminobiphenyl derivatives in quantitative conversion within 3 hours, compared to traditional solution methods requiring extended reaction times [12]. Green synthesis approaches utilizing simple palladium salts achieve high yields while operating under environmentally benign conditions in aqueous systems [13].

Industrial scalability considerations favor methods with high atom economy, minimal waste generation, and straightforward purification procedures [23]. Processes that achieve economically viable production require each synthetic step to be high yielding, require minimum purification, and use inexpensive, available starting materials [23]. The evaluation of synthetic efficiency must consider both immediate yield performance and long-term sustainability factors including catalyst recycling, solvent recovery, and waste minimization [24].

Patent Literature and Industrial-Scale Synthesis

The patent literature reveals extensive development of industrial-scale synthesis methods for N-Ethyl[1,1'-biphenyl]-2-amine and related aminobiphenyl derivatives [25] [13] [26] [27]. Process patents have been filed covering various synthetic approaches, with particular emphasis on cost-effective, scalable methodologies suitable for commercial production [25]. The invention of processes for preparing biphenylamines addresses the need for key intermediates in the preparation of compounds of interest in the agrochemical industry [25].

A significant patent describes a novel synthesis method for 4'-chloro-2-aminobiphenyl that adopts ortho-bromoaniline and para-chlorobenzoic acid as starting materials [13]. The process involves placing ortho-bromoaniline, 1-2 equivalents of para-chlorobenzoic acid, 1-3 equivalents of alkali, and 1-2 mol% of palladium catalyst into a reactor, adding water or a mixed solution of water and an organic solvent as reaction solvent, and reacting at 60-100°C with stirring for 12-24 hours [13]. This method offers several advantages including the use of cheaper ortho-bromoaniline as starting material, simple palladium salt catalysts without ligand requirements, operation in air without inert gas protection, and simple post-treatment procedures [13].

European patent literature describes processes for synthesizing aminobiphenyls using arylhydrazines as key intermediates [26]. These processes utilize various reaction conditions and catalyst systems to achieve efficient conversion of starting materials to desired aminobiphenyl products [26]. The patent coverage extends to multiple substitution patterns and functional group variations, reflecting the industrial importance of these compounds [26].

Industrial synthesis methods have been developed specifically for producing 2-aminobiphenyl derivatives as precursors for aryl- and hetarylcarboxamides, which find use as fungicides [27]. Prominent representatives include boscalid and bixafen, which are commercially important agrochemical compounds [27]. The industrial preparation involves coupling reactions of 2-nitrochlorobenzene with halogen-substituted aromatic boronic acids, followed by reduction procedures to generate the desired aminobiphenyl intermediates [27].

Patent literature reveals optimization of reaction conditions for large-scale production, including solvent selection, temperature control, catalyst loading, and purification protocols [28]. Chinese patent applications describe comprehensive synthetic routes for aminobiphenylene compounds, covering various substitution patterns and reaction conditions [28]. These patents address challenges related to raw material costs, reaction efficiency, product purity, and environmental considerations relevant to industrial implementation [28].

Planarity and Dihedral Angle Analysis

The conformational behavior of N-Ethyl[1,1'-biphenyl]-2-amine is fundamentally governed by the interplay between aromatic stabilization and steric repulsion forces. Biphenyl derivatives adopt a characteristic twisted conformation with an equilibrium dihedral angle between the two phenyl rings ranging from 30° to 45° in the ground state [1] [2] [3]. This non-planar geometry arises from the steric hindrance between ortho-hydrogen atoms on adjacent phenyl rings, which prevents the molecule from achieving perfect coplanarity [4] [3].

The rotational barrier about the biphenyl C-C bond has been experimentally determined to be approximately 6.0 ± 2.1 kcal/mol at θ = 0° and 6.5 ± 2.1 kcal/mol at θ = 90°, with the minimum energy barrier occurring at approximately 44° [4]. This relatively low activation energy allows for rapid interconversion between conformational states at room temperature, making biphenyl derivatives dynamic rather than static structures [3] [5].

Crystal packing effects can significantly influence the observed dihedral angles, with biphenyl adopting a planar conformation in the solid state despite the energetically unfavorable geometry [6]. The solid-state dihedral angle of 4.9° observed in some biphenyl derivatives contrasts sharply with the calculated gas-phase angle of 41.2°, demonstrating the importance of intermolecular forces in determining molecular geometry [6].

Influence of N-Ethyl Substitution on Biaryl Axis

The introduction of the N-ethyl group at the 2-position of the biphenyl system creates additional steric interactions that modify the conformational preferences of the molecule . The ethyl substituent increases the steric bulk around the nitrogen center, potentially restricting rotation about the biphenyl C-C bond and influencing the equilibrium dihedral angle [5].

Electronic effects of the N-ethyl substitution also play a crucial role in determining conformational behavior. The electron-donating nature of the amino group affects the electronic distribution within the biphenyl system, potentially stabilizing certain conformations through enhanced π-electron delocalization [8]. This electronic perturbation can shift the energy balance between different conformational states, leading to altered rotational barriers compared to unsubstituted biphenyl [9].

The N-ethyl group's conformational flexibility adds another layer of complexity to the system, as the ethyl chain can adopt various orientations relative to the biphenyl framework. This conformational coupling between the ethyl group and the biphenyl axis creates a multidimensional potential energy surface that must be considered in computational studies [9].

Computational Chemistry and Molecular Modelling

Quantum Chemical Calculations

Ab initio and density functional theory (DFT) calculations have become indispensable tools for understanding the electronic structure and conformational properties of N-Ethyl[1,1'-biphenyl]-2-amine [10] [11]. High-level quantum chemical methods provide detailed insights into the potential energy surfaces governing conformational transitions and the electronic factors that influence molecular stability [9].

Computational studies have revealed that the potential energy curves for biphenyl derivatives are characterized by multiple minima corresponding to different conformational states [9]. The nature and positions of substituents on the phenyl rings determine the specific features of these energy surfaces, with electronic and steric factors playing competing roles in conformational stabilization [9].

Time-dependent quantum mechanical calculations have demonstrated that nuclear wavepacket dynamics and quantum tunneling effects contribute significantly to the conformational behavior of biphenyl systems [9]. These quantum mechanical phenomena cannot be captured by classical molecular dynamics simulations, highlighting the importance of full quantum mechanical treatment for accurate conformational predictions [9].

Density Functional Theory (DFT) Applications

DFT calculations using hybrid functionals such as B3LYP and B3PW91 with basis sets like 6-31G(d,p) and 6-311++G(df,p) have proven particularly effective for studying biphenyl conformations [10] [11]. These methods provide excellent balance between computational efficiency and accuracy for predicting geometric parameters, vibrational frequencies, and electronic properties [12].

Time-dependent DFT (TD-DFT) calculations have been instrumental in understanding the optical properties of biphenyl derivatives and their dependence on molecular conformation [11] [13]. The absorption and emission spectra calculated using TD-DFT methods show strong correlation with experimental observations, validating the theoretical approach [13].

Frontier molecular orbital analysis conducted through DFT calculations reveals how conformational changes affect the electronic structure of N-Ethyl[1,1'-biphenyl]-2-amine [13]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and spatial distributions are highly sensitive to the dihedral angle between phenyl rings, directly impacting the molecule's reactivity and electronic properties [14].

Structure–Activity Relationship (SAR) Studies

Correlation with Electronic and Steric Effects

Structure-activity relationships in biphenyl derivatives demonstrate a complex interplay between geometric and electronic factors [15] [16]. The dihedral angle between phenyl rings shows inverse correlation with biological activity in many systems, with near-planar conformations typically exhibiting enhanced potency [13] [17].

Electronic effects arising from substituent modifications significantly influence the binding affinity and selectivity of biphenyl-based compounds [15] [16]. The electron-donating nature of the N-ethyl group affects the charge distribution within the molecule, potentially enhancing electrostatic interactions with target proteins [16].

Steric effects of the N-ethyl substitution create specific spatial requirements that can both enhance selectivity through complementary receptor interactions and reduce binding affinity through unfavorable steric clashes [5] [16]. The optimization of substituent size and position is crucial for achieving desired pharmacological properties [15].

Impact on Reactivity and Functionalization

The conformational flexibility of biphenyl derivatives directly impacts their chemical reactivity and functionalization patterns [18] [19]. Planar conformations facilitate extended π-conjugation, enhancing electrophilic aromatic substitution reactions at specific positions [18].

Regioselectivity in functionalization reactions is strongly influenced by the electronic distribution within the biphenyl system, which varies with conformation [20] [21]. Meta-selective C-H functionalization has been achieved through conformational control, demonstrating the importance of structural understanding in synthetic applications [20].

Reactivity patterns of N-Ethyl[1,1'-biphenyl]-2-amine are governed by both steric accessibility and electronic activation of different positions within the molecule [22]. The N-ethyl group can participate in hydrogen bonding and coordinate bond formation, expanding the range of possible chemical transformations [22].

Supramolecular and Conformational Dynamics

Host–Guest Interaction Models

Supramolecular host-guest systems utilizing biphenyl derivatives exploit conformational recognition mechanisms where complementary shapes and electronic properties drive selective binding [23] [24]. The conformational flexibility of N-Ethyl[1,1'-biphenyl]-2-amine allows for induced-fit binding with macrocyclic hosts [25].

Binding affinities in host-guest complexes are strongly dependent on the dihedral angle between phenyl rings, with planar conformations often showing enhanced binding due to maximized π-π stacking interactions [26]. The N-ethyl substituent can participate in additional stabilizing interactions through hydrogen bonding and van der Waals forces [26].

Computational modeling of host-guest interactions reveals that conformational changes upon binding can lead to significant enthalpy-entropy compensation effects, where conformational restriction is offset by favorable intermolecular interactions [27]. These thermodynamic considerations are crucial for rational design of supramolecular systems [24].

Molecular Switch and Sensor Applications

Molecular switches based on biphenyl derivatives utilize conformational changes to achieve reversible switching between different electronic states [28] [29]. The planar-to-twisted transition in N-Ethyl[1,1'-biphenyl]-2-amine can be triggered by external stimuli such as pH changes, metal ion coordination, or photochemical activation [29].

Fluorescent sensors incorporating biphenyl frameworks exploit the conformation-dependent emission properties where planar conformations exhibit enhanced fluorescence due to extended π-conjugation [28]. The N-ethyl group can serve as a recognition site for specific analytes, causing conformational changes that modulate the optical response [29].

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

197.120449483 g/mol

Monoisotopic Mass

197.120449483 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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